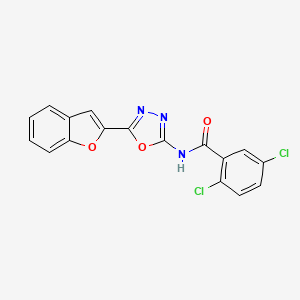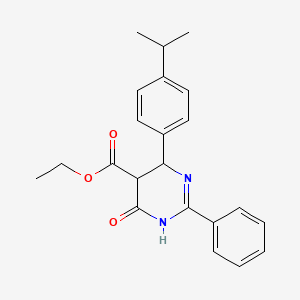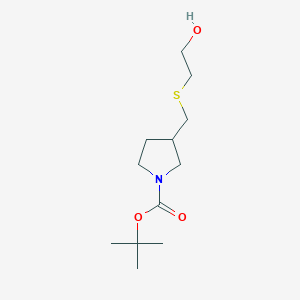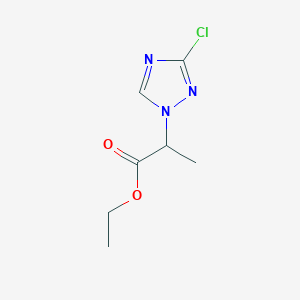
N-(2-hydroxycyclobutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its molecular formula, structure, and the type of functional groups present. It may also include the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions. .Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Aplicaciones Científicas De Investigación
Enaminones and Triazoles in Medicinal Chemistry
Synthesis and Biological Activities : Enaminones have been used as precursors for synthesizing a variety of heterocyclic compounds, including triazoles, with demonstrated antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized and further reacted to afford substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and triazolopyrimidines. These compounds exhibited cytotoxic effects comparable to standard drugs against human breast and liver carcinoma cell lines, as well as antimicrobial activity against selected pathogens (S. Riyadh, 2011).
Heterocyclic Compounds in Drug Discovery
High-throughput Synthesis : An integrated synthesis and purification platform for the high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries was developed, utilizing low-temperature peptide coupling followed by high-temperature cyclization in a continuous flow process. This methodology enables the rapid generation of chemical libraries, potentially reducing the drug discovery cycle time (A. Bogdan, Ying Wang, 2015).
Triazoles in Antifungal Research
Antifungal Agents : Novel triazole-4-carboxamides were synthesized and evaluated for their antimicrobial activities against primary pathogens, including both bacterial and fungal strains. Some derivatives demonstrated moderate to good activities, indicating their potential as antifungal agents (N. Pokhodylo, N. Manko, N. Finiuk, et al., 2021).
Triazoles in Catalysis and Green Chemistry
Green Synthesis : Research on the synthesis of triazoles using environmentally friendly protocols highlights the importance of these compounds in sustainable chemistry. For example, substituted 1,2,3-triazoles were synthesized using a DBU–water system under conditions that emphasize high atom economy, low environmental impact, and good yields in shorter reaction times, demonstrating the potential for green chemistry applications (Harjinder Singh, J. Sindhu, J. Khurana, 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2-hydroxycyclobutyl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-12-4-6(10-11-12)8(14)9-5-2-3-7(5)13/h4-5,7,13H,2-3H2,1H3,(H,9,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZRLQMCQATDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclobutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2576035.png)
![7-hexyl-3-methyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576036.png)







![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2576050.png)
![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576053.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2576055.png)

